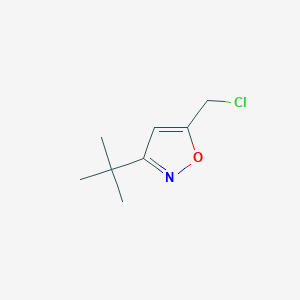

3-Tert-butyl-5-(chloromethyl)isoxazole

Description

Significance of Isoxazole (B147169) Heterocycles in Organic Chemistry and Related Disciplines

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. This structural motif imparts a unique combination of electronic and steric properties, making isoxazoles valuable building blocks in various fields of chemistry. rsc.orgresearchgate.net In medicinal chemistry, the isoxazole ring is a common pharmacophore found in numerous therapeutic agents. bohrium.com Its presence can influence a molecule's metabolic stability, pharmacokinetic profile, and ability to interact with biological targets. researchgate.net

The diverse biological activities associated with isoxazole derivatives include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. Notable examples of isoxazole-containing drugs include the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole. The versatility of the isoxazole scaffold allows for extensive functionalization, enabling the fine-tuning of a compound's biological activity. researchgate.net In organic synthesis, isoxazoles serve as versatile intermediates for the preparation of other complex molecules through ring-opening and transformation reactions.

Role of Halomethyl Functionalities as Versatile Synthetic Handles

The chloromethyl group (-CH2Cl) is a highly useful functional group in organic synthesis, acting as a versatile synthetic handle. Its utility stems from the reactivity of the carbon-chlorine bond, which allows for a wide range of chemical transformations. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity enables the introduction of various functionalities, such as hydroxyl, amino, cyano, and alkoxy groups, through nucleophilic substitution reactions.

Furthermore, the chloromethyl group can participate in the formation of carbon-carbon bonds through reactions with organometallic reagents. organic-chemistry.org In the context of heterocyclic chemistry, the introduction of a chloromethyl group onto a heterocyclic ring, such as isoxazole, provides a convenient point of attachment for further molecular elaboration. researchgate.net This allows for the synthesis of a diverse library of derivatives from a common intermediate, which is a key strategy in drug discovery and materials science.

Overview of 3-Tert-butyl-5-(chloromethyl)isoxazole within the Isoxazole Chemical Space

This compound is a disubstituted isoxazole derivative characterized by the presence of a bulky tert-butyl group at the 3-position and a reactive chloromethyl group at the 5-position. The tert-butyl group is a sterically demanding substituent that can influence the molecule's conformation and its interactions with its environment. This steric bulk can also provide metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation.

The chloromethyl group, as previously discussed, serves as a key site for chemical modification. The combination of these two substituents on the isoxazole ring makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and agrochemicals. The synthesis of related 3-tert-butyl-isoxazole derivatives has been documented, suggesting the accessibility of this particular compound. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69602-60-4 |

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Note: Experimental physical property data for this specific compound is not widely available in the public domain.

Scope and Objectives of Academic Research on the Compound

While specific academic research focusing solely on this compound is not extensively documented in publicly accessible literature, the research context for this compound can be inferred from studies on structurally similar molecules. The primary objective of academic research involving this compound would likely be its use as a versatile building block for the synthesis of novel isoxazole derivatives.

The research scope would encompass the exploration of its reactivity, particularly the nucleophilic displacement of the chloride ion in the chloromethyl group. This would involve reacting this compound with a variety of nucleophiles to generate a library of new compounds. The objectives of such research would be to:

Develop efficient synthetic routes to novel 3,5-disubstituted isoxazoles.

Investigate the structure-activity relationships of the synthesized derivatives for potential biological activities.

Utilize the compound as a key intermediate in the total synthesis of more complex target molecules.

Research on analogous compounds, such as 3-(chloromethyl)-5-(trifluoromethyl)isoxazole, highlights the synthetic utility of the chloromethylisoxazole scaffold in preparing a range of functionalized derivatives. nih.gov Similarly, patents related to 3-amino-5-tert-butylisoxazole (B1265968) indicate the industrial interest in this substitution pattern for applications such as herbicides. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINYIIJIYSUIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 5 Chloromethyl Isoxazole

Historical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is the cornerstone of the synthesis. Over the years, various methods have been developed, with 1,3-dipolar cycloaddition reactions being the most prominent and versatile.

The most widely employed method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. nih.govresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, provides a direct and efficient route to the isoxazole core. mdpi.com

In the context of synthesizing 3-tert-butyl-5-(chloromethyl)isoxazole, the key precursors are pivalonitrile oxide (as the source of the 3-tert-butyl group) and a suitable three-carbon dipolarophile bearing a chloromethyl or a precursor group. Pivalonitrile oxide is typically generated in situ from pivalaldehyde oxime. The oxime can be synthesized by the condensation of pivalaldehyde with hydroxylamine (B1172632). googleapis.com

The subsequent cycloaddition with an alkyne such as propargyl chloride directly furnishes the desired this compound. The regioselectivity of this reaction is a crucial aspect, and generally, the cycloaddition of nitrile oxides with terminal alkynes leads to the formation of 3,5-disubstituted isoxazoles.

A common procedure for the in situ generation of the nitrile oxide from the corresponding aldoxime involves the use of oxidizing agents like sodium hypochlorite (B82951) (bleach). mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pivalaldehyde oxime | Propargyl chloride | NaOCl, CH2Cl2, rt | This compound | - | mdpi.com |

While 1,3-dipolar cycloaddition is the dominant method, other cyclization strategies can also be employed for the synthesis of the isoxazole ring. One notable alternative is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. nih.gov

For the synthesis of this compound, a potential precursor would be 1-chloro-4,4-dimethylpentane-1,3-dione. The reaction of this diketone with hydroxylamine would lead to the formation of the isoxazole ring through condensation and subsequent cyclization. The regioselectivity of this cyclization is dependent on the reaction conditions and the nature of the substituents on the dicarbonyl compound. Generally, the hydroxylamine nitrogen attacks the more electrophilic carbonyl carbon.

Another approach involves the use of tert-butyl nitrite (B80452) as a source of the N-O fragment in radical cascade reactions with alkenes and aldehydes to form 3,5-disubstituted isoxazoles. rsc.org

Introduction and Regioselective Functionalization of the Chloromethyl Group

The introduction of the chloromethyl group at the 5-position of the isoxazole ring is a critical step that imparts significant synthetic utility to the molecule. This can be achieved through direct halogenation or by the conversion of other functional groups.

Direct chloromethylation of a pre-formed 3-tert-butylisoxazole is a less common approach due to potential challenges with regioselectivity and the harsh conditions that might be required. However, radical halogenation of a 5-methyl-3-tert-butylisoxazole precursor could potentially yield the desired product. This would involve the use of a radical initiator and a chlorinating agent such as N-chlorosuccinimide (NCS). The selectivity for the methyl group over other positions on the isoxazole ring would be a key consideration.

A more reliable and widely used method for introducing the chloromethyl group is through the conversion of a 5-(hydroxymethyl) precursor. This two-step approach offers better control over the final product.

First, 3-tert-butyl-5-(hydroxymethyl)isoxazole is synthesized. This can be achieved via the 1,3-dipolar cycloaddition of pivalonitrile oxide with propargyl alcohol. biolmolchem.com Subsequently, the hydroxyl group is converted to a chlorine atom.

Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) being a common choice. organic-chemistry.org The reaction of 3-tert-butyl-5-(hydroxymethyl)isoxazole with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, efficiently yields this compound. Other chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be utilized.

Table 2: Conversion of 5-(Hydroxymethyl)isoxazole to 5-(Chloromethyl)isoxazole

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-tert-butyl-5-(hydroxymethyl)isoxazole | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Room Temperature | This compound | High | organic-chemistry.org |

Synthesis of the Tert-butyl Moiety in the 3-Position

The incorporation of the bulky tert-butyl group at the 3-position of the isoxazole ring is a defining feature of the target molecule. The most straightforward approach to achieve this is by starting with a precursor that already contains the tert-butyl group.

As discussed in the context of 1,3-dipolar cycloaddition, the use of pivalonitrile oxide, generated from pivalaldehyde oxime, directly installs the tert-butyl group at the 3-position of the resulting isoxazole. Pivalaldehyde itself is readily available and serves as the primary source of the tert-butyl moiety. googleapis.com

In the alternative cyclization strategy involving a β-dicarbonyl compound, the tert-butyl group would be part of the diketone precursor, for instance, in 1-chloro-4,4-dimethylpentane-1,3-dione. The synthesis of such precursors would typically start from commercially available pivalic acid or its derivatives.

Precursor Design and Elaboration

The design of precursors is critical for the successful synthesis of this compound. The strategy hinges on the selection of two key building blocks that will form the 3,5-disubstituted isoxazole ring.

Nitrile Oxide Precursor : To install the tert-butyl group at the 3-position of the isoxazole, a nitrile oxide bearing this bulky alkyl group is required. This is typically generated in situ from a stable precursor, most commonly an aldoxime. For this specific target, pivalaldoxime (2,2-dimethylpropanal oxime) is the logical precursor. The aldoxime is oxidized to form the reactive pivalonitrile oxide dipole. Common oxidants for this transformation include sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).

Alkyne Precursor : The 5-(chloromethyl) substituent is introduced via the alkyne component of the cycloaddition. Propargyl chloride (3-chloro-1-propyne) serves as the ideal three-carbon dipolarophile, containing the necessary terminal alkyne for the reaction and the chloromethyl group that will be positioned at the 5-position of the resulting isoxazole ring.

The primary synthetic route is the regioselective 1,3-dipolar cycloaddition between the in situ-generated pivalonitrile oxide and propargyl chloride. The reaction typically proceeds in the presence of a base, such as sodium bicarbonate (NaHCO₃), to facilitate the formation of the nitrile oxide from the halogenated oxime intermediate. nih.gov

Stereochemical Considerations in Synthesis

For the synthesis of this compound, stereochemical considerations are not applicable. The isoxazole ring is an aromatic, planar heterocyclic system. The substituent groups, a tert-butyl group at C3 and a chloromethyl group at C5, are attached to sp²-hybridized carbon atoms of this ring. Neither the final product nor its primary precursors (pivalaldoxime and propargyl chloride) contain any chiral centers. Consequently, the synthesis does not generate stereoisomers, and no stereocontrol is required.

Advanced Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. The synthesis of isoxazoles, including this compound, has benefited from these advancements through catalytic strategies, green chemistry principles, and continuous flow technologies.

Catalytic Strategies (e.g., Metal-Catalyzed, Organocatalysis)

Catalysis offers a pathway to milder reaction conditions, improved yields, and enhanced regioselectivity.

Metal-Catalyzed Synthesis : Various transition metals have been employed to catalyze the synthesis of isoxazoles. Copper(I) catalysts are particularly prominent in promoting [3+2] cycloaddition reactions, often referred to as "click chemistry". rsc.orgthieme-connect.com These reactions can proceed at room temperature and often provide high yields and excellent regioselectivity for 3,5-disubstituted products. beilstein-journals.org Ruthenium(II), gold, and palladium catalysts have also been developed for isoxazole synthesis, enabling unique cyclization pathways from precursors like 2-alkyne-1-one O-methyl oximes. rsc.orgbeilstein-journals.orgorganic-chemistry.org For instance, AuCl₃ has been used for the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org A hypervalent iodine(III) species has been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to yield polycyclic isoxazole derivatives. mdpi.com

Organocatalysis : Metal-free synthetic routes are gaining traction due to the reduced cost, toxicity, and environmental impact associated with metal catalysts. rsc.org Organocatalysts, such as the amine-based catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used in cascade reactions to form isoxazole derivatives. rsc.org These methods align with green chemistry principles by avoiding heavy metal contamination in the final products. rsc.org

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)

Applying green chemistry principles aims to reduce the environmental footprint of chemical synthesis.

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully demonstrated in a water-methanol solvent system. beilstein-journals.org Ultrasound-assisted synthesis in water has also been reported as an effective green method for preparing isoxazole derivatives, often leading to shorter reaction times and high yields. mdpi.comresearchgate.net

Solvent-Free Conditions : Eliminating organic solvents entirely is a key goal of green chemistry. Solvent-free reactions, sometimes assisted by grinding or ultrasound, can reduce waste and simplify product purification. mdpi.com The use of natural sunlight as a clean energy source for isoxazole synthesis in water has also been explored, avoiding the need for organic solvents and external catalysts. semnan.ac.ir Agro-waste has also been utilized as a catalyst for solvent-free isoxazole synthesis. nih.gov

Continuous Flow Synthesis Methods

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. acs.org The synthesis of isoxazoles has been adapted to flow systems, allowing for the safe handling of potentially hazardous intermediates like organic azides. acs.org An integrated flow system can combine multiple reaction steps, such as the formation of a β-chlorovinyl ketone followed by azide (B81097) addition and cyclization, to produce isoxazoles rapidly and in high yield. acs.org The use of deep eutectic solvents (DESs) in a flow reactor has also been developed, achieving high yields and enabling the continuous separation and recovery of the environmentally friendly solvent. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters, including the choice of solvent, base, temperature, and reaction time.

The generation of the nitrile oxide from the corresponding aldoxime is a critical step. The choice of base and solvent can significantly impact the rate of this step and the subsequent cycloaddition. Studies on analogous isoxazole syntheses demonstrate the importance of these factors. For example, in the direct fluorination of a 3,5-disubstituted isoxazole, both the base and the solvent concentration were shown to be crucial for achieving optimal yield. academie-sciences.fr

Below is an interactive table summarizing typical optimization parameters for the synthesis of substituted isoxazoles based on findings from related studies.

| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Rationale for Optimization |

| Base | NaHCO₃ | Moderate | K₂CO₃ | Moderate | DIPEA | High | The base facilitates the dehydrohalogenation of the intermediate chloro-oxime to form the nitrile oxide. A stronger, non-nucleophilic base like DIPEA can accelerate this step and improve yields. beilstein-journals.org |

| Solvent | CH₂Cl₂ | Low | EtOAc | High | DMF | Moderate | Solvent polarity affects the solubility of reagents and the stability of intermediates. Ethyl acetate (B1210297) (EtOAc) often provides a good balance for the cycloaddition reaction. nih.gov |

| Temperature | 0 °C | Low | Room Temp. | High | 70 °C | Moderate | While some reactions proceed well at room temperature, moderate heating can increase the reaction rate. However, excessive heat can lead to decomposition and lower yields. biolmolchem.comnih.gov |

| pH Control | < 5.0 | Low | 6.2 - 6.5 | High | > 8.0 | Low | For certain isoxazole syntheses, careful pH control is critical to prevent the formation of undesired side products like isoxazolone derivatives or regioisomers. google.com |

Systematic optimization of these conditions is essential to maximize the yield of this compound while minimizing the formation of byproducts.

Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 5 Chloromethyl Isoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 3-tert-butyl-5-(chloromethyl)isoxazole is analogous to a benzylic halide, making the carbon atom highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, facilitating displacement by a wide variety of nucleophiles. These reactions predominantly proceed via an S(_N)2 mechanism. smolecule.com

Reactions with oxygen-centered nucleophiles provide a straightforward route to ethers and esters. For instance, treatment of related 3-chloromethyl-5-arylisoxazoles with sodium methylate in methanol (B129727) results in the corresponding methoxy (B1213986) derivatives. researchgate.net Similarly, reaction with substituted phenols under Williamson ether synthesis conditions affords the corresponding aryloxymethyl isoxazoles. researchgate.net Carboxylate anions can also displace the chloride to form isoxazole-containing esters, which are valuable intermediates in organic synthesis.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Sodium Methoxide | Alkoxymethylisoxazole |

| Phenol | Sodium Phenoxide | Aryloxymethylisoxazole |

| Carboxylate | Sodium Acetate (B1210297) | Acetyloxymethylisoxazole |

Nitrogen-based nucleophiles readily react with the chloromethyl group to form a variety of nitrogen-containing isoxazole (B147169) derivatives. Primary and secondary amines, such as morpholine, can displace the chloride to yield the corresponding aminomethylisoxazoles. researchgate.net This type of nucleophilic substitution has been employed in the synthesis of complex trisubstituted isoxazoles, where it was found to be a more efficient alternative to reductive amination. nih.gov Azide (B81097) ions are also effective nucleophiles, leading to the formation of azidomethylisoxazoles, which can be further transformed into other nitrogen-containing functional groups. smolecule.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Morpholine | (Morpholinomethyl)isoxazole |

| Azide | Sodium Azide | (Azidomethyl)isoxazole |

Sulfur-centered nucleophiles, which are generally soft and highly nucleophilic, react efficiently at the chloromethyl position. Thiolates, such as sodium phenylthiolate, readily displace the chloride to form the corresponding thioethers. researchgate.net These reactions provide a reliable method for introducing sulfur-containing moieties onto the isoxazole scaffold.

| Nucleophile | Reagent Example | Product Type |

| Thiol | Sodium Thiophenoxide | (Phenylthiomethyl)isoxazole |

| Thioether | Sodium Benzylthiolate | (Benzylthiomethyl)isoxazole |

While specific examples involving this compound are not prevalent in the literature, the chloromethyl group is expected to react with soft carbon nucleophiles like enolates derived from active methylene (B1212753) compounds (e.g., diethyl malonate). Such reactions would lead to the formation of a new carbon-carbon bond, extending the carbon chain at the C-5 position. Harder carbon nucleophiles, such as Grignard reagents, might also react, although the possibility of side reactions exists. The regioselective addition of Grignard reagents to isoxazole esters has been documented, suggesting that the isoxazole ring can influence the reactivity of incoming nucleophiles.

Electrophilic and Radical Reactions on the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the position of substitution is directed by the existing substituents. The tert-butyl group at the C-3 position is an ortho-, para-directing group, though steric hindrance may disfavor substitution at the adjacent C-4 position. cerritos.edu Electrophilic substitution, if forced, would likely occur at the C-4 position. However, there is a lack of specific literature detailing electrophilic substitution reactions on this compound.

Free-radical reactions on the isoxazole ring itself are not commonly reported. Radical reactions involving isoxazoles often focus on their synthesis rather than the functionalization of a pre-formed ring. sphinxsai.com Radical halogenation, for instance, would be expected to occur preferentially at the tert-butyl group or the chloromethyl group rather than on the isoxazole ring, due to the stability of the resulting alkyl radicals. wikipedia.orgyoutube.comyoutube.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The chloromethyl group of this compound can be considered a benzylic-type halide, making it a potential electrophilic partner in various metal-catalyzed cross-coupling reactions. While specific examples with this exact substrate are scarce, the reactivity of benzylic chlorides in Kumada, Stille, and Suzuki couplings is well-established, suggesting that similar transformations should be feasible. researchgate.netwikipedia.orgacs.orgnih.gov

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For instance, the Kumada coupling, which utilizes a Grignard reagent as the nucleophile, has been successfully applied to benzylic chlorides. researchgate.netorganic-chemistry.orgorganic-chemistry.org Similarly, the Stille reaction, employing organostannanes, is also a viable option for the cross-coupling of benzylic chlorides. wikipedia.orgrsc.orgresearchgate.netharvard.edulibretexts.org Suzuki coupling, which uses organoboron reagents, has been reported for the cross-coupling of 2-(chloromethyl)-2,1-borazaronaphthalene, a pseudobenzylic halide, indicating its potential applicability to chloromethylisoxazoles. nih.govresearchgate.net These reactions would allow for the introduction of a wide range of alkyl, vinyl, and aryl groups at the C-5 position of the isoxazole ring, significantly expanding its synthetic utility.

| Coupling Reaction | Nucleophilic Partner | Catalyst (Typical) |

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium |

| Stille | Organostannane (R-SnR'3) | Palladium |

| Suzuki | Organoboron (R-B(OR')2) | Palladium |

| Sonogashira | Terminal Alkyne | Palladium/Copper |

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring, while possessing aromatic character, contains a labile N-O bond that serves as a trigger for various chemical transformations under reductive, basic, thermal, or photochemical conditions. researchgate.netnih.gov

Reductive Ring-Opening: One of the most synthetically valuable transformations of the isoxazole core is its reductive cleavage. This process typically breaks the weak N-O bond to furnish difunctionalized compounds. researchgate.net A common outcome of this reaction is the formation of β-aminoenones, which are versatile synthetic intermediates. clockss.orgrsc.org This transformation can be achieved using a variety of reducing agents, with the choice of reagent often influencing the reaction conditions and chemoselectivity. For instance, catalytic hydrogenation using Raney nickel, palladium, or platinum is a well-established method for cleaving the isoxazole ring to produce β-aminoenones in high yield. clockss.org Other reagents, such as Molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, also facilitate the reductive cleavage of the N-O bond to give β-aminoenones. rsc.org More complex systems like Raney nickel/AlCl₃ have been optimized for cleaving isoxazoline (B3343090) rings fused to bicyclic frameworks, resulting in β-hydroxyketones after subsequent imine hydrolysis. nih.gov

Table 1: Selected Conditions for Reductive Ring-Opening of Isoxazoles

| Reagent/System | Typical Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (Raney Ni, Pd, Pt) | β-Aminoenone | clockss.org |

| Mo(CO)₆ / H₂O | β-Aminoenone | rsc.org |

| SmI₂ (Samarium diiodide) | β-Hydroxyketone (after hydrolysis) | researchgate.net |

| Raney Ni / AlCl₃ | β-Hydroxyketone (for fused isoxazolines) | nih.gov |

| Selectfluor® | α-Fluorocyano-ketone | researchgate.net |

Photochemical and Thermal Rearrangements: Isoxazoles can undergo significant skeletal reorganization upon exposure to UV light. acs.org The photoisomerization of isoxazoles, a highly atom-efficient process, typically proceeds via the homolytic cleavage of the O-N bond to form a diradical, which then rearranges into a key acyl azirine intermediate. acs.org This highly strained intermediate can then undergo further rearrangement to yield a more stable oxazole (B20620). This photochemical isoxazole-oxazole isomerization is a well-documented transformation in heterocyclic chemistry. nih.gov In some cases, particularly with trisubstituted isoxazoles, the photochemical rearrangement can be harnessed to generate and isolate highly reactive ketenimine intermediates, which can be trapped to form other heterocycles like pyrazoles. acs.org Thermal conditions can also induce valence isomerizations in certain 4-carbonyl-substituted isoxazoles. acs.org

Base-Catalyzed Ring-Opening: The isoxazole ring is also susceptible to cleavage under basic conditions. acs.org The C3 proton of the isoxazole ring can be abstracted by a base, initiating a cascade that leads to the cleavage of the N-O bond. Theoretical studies on the formate-catalyzed opening of isoxazole have shown that this reaction proceeds through a defined transition state to yield products like hydroxyacrylonitrile. acs.org This pathway highlights the susceptibility of the ring to nucleophilic attack and base-promoted elimination-type mechanisms.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of isoxazole ring transformations is essential for controlling reaction outcomes and designing new synthetic methodologies. These investigations often involve a combination of kinetic studies to determine reaction rates and spectroscopic or chemical methods to identify transient intermediates.

Table 2: Calculated Energies for Formate-Catalyzed Isoxazole Opening

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (Ea) | Data-dependent | Energy barrier that must be overcome for the reaction to occur; determines the reaction rate. |

| Reaction Energy (ΔE) | -15.9 (for uncatalyzed) | Overall energy change; a negative value indicates an exothermic reaction. acs.org |

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. In the study of isoxazole rearrangements, several key intermediates have been proposed and, in some cases, observed.

Acyl Azirines: In the photochemical rearrangement of isoxazoles to oxazoles, the 2-acyl-2H-azirine is a critical, albeit often short-lived, intermediate. acs.org Its existence is supported by trapping experiments and computational studies. The high strain of the three-membered azirine ring drives the subsequent rearrangement to the more stable five-membered oxazole ring.

Ketenimines: Recent studies using continuous-flow photochemical reactors have enabled the synthesis and isolation of previously elusive ketenimine intermediates from the rearrangement of trisubstituted isoxazoles. acs.org These highly reactive species were characterized spectroscopically and their synthetic value was demonstrated by converting them into functionalized pyrazoles. acs.org Low-temperature argon matrix experiments have also been used historically to trap and study such fleeting intermediates. acs.org

Diradicals and Ring-Opened Anions: Advanced techniques have been used to study the fundamental process of N-O bond cleavage. Electron capture by an isoxazole molecule can trigger the dissociation of the O-N bond, leading to a stable ring-opened radical anion. nsf.gov Subsequent photodetachment of the electron from this anion accesses a neutral diradical species where the oxygen and nitrogen fragments are held in proximity by the remaining carbon backbone, allowing for the study of their through-bond and through-space interactions. nsf.gov

These investigations into reaction intermediates provide a molecular-level understanding of the complex transformations that the isoxazole core of compounds like this compound can undergo.

Applications of 3 Tert Butyl 5 Chloromethyl Isoxazole As a Synthetic Building Block

Construction of Diverse Heterocyclic and Carbocyclic Frameworks

The ability to readily displace the chloride atom in 3-tert-butyl-5-(chloromethyl)isoxazole with various nucleophiles is a cornerstone of its utility in constructing larger ring systems. This reactivity allows for the annulation of new rings onto the isoxazole (B147169) core, leading to the formation of fused heterocyclic systems and the integration of the isoxazole moiety into intricate polycyclic scaffolds.

A significant application of this compound lies in the synthesis of fused heterocyclic systems, such as isoxazolo[4,5-d]pyrimidines. These fused systems are of considerable interest in medicinal chemistry due to their structural similarity to endogenous purines, suggesting potential biological activity. The synthesis of such systems often involves the initial conversion of the chloromethyl group to a more versatile functional handle, such as an amine or a nitrile. For instance, the chloromethyl group can be transformed into an aminomethyl group, which can then be reacted with appropriate reagents to construct the pyrimidine (B1678525) ring fused to the isoxazole core. While direct examples starting from this compound are not extensively detailed in the readily available literature, the general synthetic strategies for isoxazolo[4,5-d]pyrimidines often rely on 5-aminoisoxazole precursors, which can be conceptually derived from the chloromethyl compound. researchgate.net The synthesis of isoxazolo[5,4-b]quinolines has also been achieved through reactions involving isoxazole precursors, highlighting the versatility of the isoxazole scaffold in building fused systems. rsc.org

The reactivity of the chloromethyl group allows for the incorporation of the 3-tert-butylisoxazole moiety into larger, more complex polycyclic scaffolds. This can be achieved through multi-step synthetic sequences where the isoxazole derivative is introduced as a key building block. For example, the chloromethyl group can undergo nucleophilic substitution with a variety of carbon or heteroatom nucleophiles, effectively tethering the isoxazole ring to other cyclic or acyclic fragments. These fragments can then be subjected to further cyclization reactions to generate elaborate polycyclic systems. The synthesis of tetracyclic isoxazole-containing ring systems has been reported through intramolecular cycloaddition reactions, demonstrating the potential to build complex polycyclic frameworks from isoxazole precursors. mdpi.com

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simpler precursors in a single operation. While specific cascade reactions commencing directly with this compound are not prominently documented, the isoxazole core itself is amenable to such transformations. For instance, radical cascade reactions triggered by reagents like tert-butyl nitrite (B80452) have been employed for the synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.orgresearchgate.netresearchgate.net Conceptually, derivatives of this compound, where the chloromethyl group is modified to contain a reactive site for intramolecular cyclization, could be designed to participate in cascade reactions, leading to the rapid assembly of complex ring systems. mdpi.comnih.gov

Design and Synthesis of Advanced Ligands and Scaffolds for Chemical Biology Research

The 3-tert-butylisoxazole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in molecules designed to interact with biological targets. The versatility of this compound as a building block allows for the systematic modification of this scaffold to explore structure-activity relationships and develop potent and selective ligands.

The isoxazole nucleus is a key component in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The this compound moiety can be elaborated into a diverse range of potential ligands.

Enzyme Inhibitors: Isoxazole-containing compounds have been investigated as inhibitors of various enzymes. For example, derivatives of isoxazole have been explored as potential antitubercular agents, with some showing activity against Mycobacterium tuberculosis. researchgate.net The synthesis of such inhibitors could potentially start from this compound, which would serve as a scaffold for the introduction of various pharmacophoric groups.

Receptor Modulators: Trisubstituted isoxazoles have been identified as selective allosteric modulators of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for autoimmune diseases. nih.gov The synthesis of these modulators involves the construction of a trisubstituted isoxazole core, a process where a building block like this compound could be strategically employed to introduce one of the required substituents.

The following table provides examples of isoxazole derivatives and their biological targets, illustrating the potential applications of scaffolds derived from this compound.

| Derivative Class | Biological Target | Therapeutic Area |

| Trisubstituted Isoxazoles | RORγt | Autoimmune Diseases |

| Isoxazole Derivatives | Mycobacterium tuberculosis | Infectious Diseases |

This table is illustrative and shows the potential applications of isoxazole-based compounds.

A key aspect of drug discovery and chemical biology is the systematic investigation of how structural modifications to a molecule affect its biological activity, a process known as Structure-Activity Relationship (SAR) studies. The reactivity of the chloromethyl group in this compound makes it an ideal starting point for creating a library of analogs for SAR studies. mdpi.comresearchgate.net By reacting the chloromethyl group with a variety of nucleophiles, researchers can introduce a wide range of substituents at the 5-position of the isoxazole ring. nih.gov

The following table outlines a hypothetical SAR study based on the derivatization of the 3-tert-butylisoxazole scaffold, highlighting how modifications at the 5-position can influence biological activity.

| R Group (at position 5) | Modification Strategy | Potential Impact on Activity |

| -CH₂-Nu (Nu = various nucleophiles) | Nucleophilic substitution | Altering polarity, size, and hydrogen bonding capacity to probe interactions with the biological target. |

| Extended linkers | Introduction of flexible or rigid linkers | Exploring the optimal distance and orientation of functional groups for target engagement. |

| Introduction of chiral centers | Stereoselective synthesis | Investigating the stereochemical requirements for binding to the target. |

This table presents a conceptual framework for an SAR study originating from this compound.

Through such systematic derivatization, the key structural features required for potent and selective interaction with a biological target can be identified, guiding the design of more effective and specific molecular probes and therapeutic agents. nih.gov

Development of Precursors for Agrochemical Research

The isoxazole scaffold is a well-established pharmacophore in the design of biologically active molecules, including those with applications in agriculture. While direct research on this compound in agrochemical development is not extensively documented in publicly available literature, the utility of closely related structures provides strong evidence for its potential in this field. The tert-butyl group can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties for agrochemicals.

The primary role of this compound in this context is as a precursor for the synthesis of novel herbicides, insecticides, and fungicides. The reactive chloromethyl group allows for the introduction of various functional groups through nucleophilic substitution reactions, leading to a diverse library of derivatives for biological screening.

Herbicidal Applications:

Research has shown that isoxazole derivatives are effective herbicides. For instance, 3-amino-5-tert-butylisoxazole (B1265968) has been identified as a key intermediate in the synthesis of isoxazole-based herbicides. google.com The synthesis of such compounds often involves the modification of the isoxazole core, and this compound provides a convenient starting point for creating analogues with potentially improved herbicidal activity. The general synthetic approach involves reacting the chloromethyl group with various nucleophiles to introduce different side chains, which can modulate the biological activity and selectivity of the resulting herbicide.

Insecticidal and Fungicidal Applications:

The isoxazole ring is also a core component of several insecticides and fungicides. researchgate.net For example, studies on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, synthesized from a related chloromethylisoxazole precursor, have demonstrated significant insecticidal activity. nih.gov This highlights the potential of this compound to serve as a building block for new insecticidal agents. By reacting it with different thiols, amines, or alcohols, a wide range of derivatives can be prepared and tested for their efficacy against various insect pests. Similarly, the isoxazole moiety is present in some systemic fungicides, and derivatives of this compound could lead to the discovery of new fungicidal compounds with novel modes of action.

The following table summarizes the potential agrochemical applications based on the reactivity of this compound:

| Agrochemical Class | Synthetic Strategy | Potential Target Pests/Weeds |

| Herbicides | Nucleophilic substitution with amines or other nitrogen-containing heterocycles. | Broadleaf weeds, grasses |

| Insecticides | Reaction with thiols to form thioethers, or with amines to form aminomethyl derivatives. | Chewing and sucking insects |

| Fungicides | Introduction of azole or other toxophoric groups via the chloromethyl handle. | Powdery mildew, rusts, blights |

Contributions to Materials Science and Functional Molecule Synthesis

In the realm of materials science, the unique electronic and structural properties of the isoxazole ring, combined with the synthetic versatility of the chloromethyl group, make this compound an attractive building block for the creation of functional organic materials. The tert-butyl group can enhance solubility and promote the formation of amorphous thin films, which is advantageous in the fabrication of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs):

While specific examples detailing the use of this compound in OLEDs are not prevalent, the incorporation of tert-butyl groups into organic molecules for this purpose is a well-established strategy. rsc.org The bulky nature of the tert-butyl group can prevent intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. This property is crucial for maintaining high photoluminescence quantum yields in the emissive layer of an OLED.

This compound can be used to synthesize new host materials, fluorescent emitters, or charge-transporting materials for OLEDs. The chloromethyl group allows for the attachment of this isoxazole unit to other functional moieties, such as hole-transporting carbazole (B46965) derivatives or electron-transporting imidazole-based structures. mdpi.com This modular approach enables the fine-tuning of the electronic properties of the resulting materials to optimize device performance.

Functional Polymers:

The reactivity of the chloromethyl group also lends itself to the synthesis of functional polymers. This compound can be used as a monomer or a functionalizing agent to introduce the isoxazole moiety into polymer chains. This can impart specific properties to the polymer, such as altered solubility, thermal stability, or electronic characteristics. For instance, polymers containing isoxazole units could be explored for applications in sensors, membranes, or as precursors for more complex materials. klinger-lab.de

The table below outlines potential applications of this compound in materials science:

| Application Area | Role of this compound | Desired Properties of Final Material |

| Organic Electronics (e.g., OLEDs) | Building block for host materials, emitters, or charge transporters. | High triplet energy, good film-forming properties, high quantum efficiency. |

| Functional Polymers | Monomer or functionalizing agent. | Modified solubility, thermal stability, specific electronic or optical properties. |

| Supramolecular Chemistry | Precursor for molecules capable of self-assembly. | Ordered nanostructures, responsive materials. |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic electronic properties that govern the behavior of 3-tert-butyl-5-(chloromethyl)isoxazole.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnih.gov For a molecule like this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP, coupled with basis sets like 6-311++G(d,p), are commonly used to accurately model the geometry, vibrational frequencies, and reaction energies of such heterocyclic compounds. nih.gov

The optimization process calculates the electronic energy of the molecule for a given atomic arrangement, systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, referred to as the ground state geometry. For the title compound, this would involve determining the precise spatial relationship between the isoxazole (B147169) ring and its bulky tert-butyl and reactive chloromethyl substituents. Energy profiles for processes like bond rotation can also be calculated, providing insight into conformational flexibility and energy barriers.

| Method | Typical Application | Key Advantage |

|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Good balance of accuracy and cost for organic molecules. nih.gov |

| M06-2X/6-311+G(d,p) | Thermochemistry, Reaction Barriers | Improved performance for non-covalent interactions. |

| ωB97XD/6-311+G(d) | Reaction Mechanisms, Non-covalent Interactions | Includes long-range dispersion corrections. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals to focus on the two most important for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide a powerful predictive tool for understanding how a molecule will interact with other chemical species. unesp.bracs.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or base. For this compound, the HOMO would likely be distributed across the electron-rich isoxazole ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to accept electrons, functioning as an electrophile. The LUMO's location indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis can predict the regioselectivity of reactions. For instance, in a nucleophilic substitution at the chloromethyl group, the LUMO's shape and location would indicate the preferred trajectory for the incoming nucleophile.

| Orbital | Description | Predicted Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Site of electron donation (nucleophilicity/basicity). youtube.com |

| LUMO | Lowest energy orbital without electrons. | Site of electron acceptance (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves as a vital link between theoretical models and experimental reality. researchgate.net

NMR Chemical Shifts: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. nih.govaps.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful method for structural verification.

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the C=N stretch of the isoxazole ring or the C-Cl stretch of the chloromethyl group. This allows for the assignment of experimental IR bands to specific vibrational modes.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often inaccessible through experimental means alone. For isoxazoles, a common synthetic route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govorganic-chemistry.org

Theoretical simulations of such reactions for precursors to this compound would involve:

Locating Reactants and Products: The geometries and energies of the starting materials and the final isoxazole product are calculated.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the structure of the TS reveals the geometry of the molecule as bonds are being broken and formed.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

These simulations can confirm whether a reaction proceeds through a concerted (one-step) or stepwise mechanism and can explain the observed regioselectivity of the cycloaddition. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Prediction (applicable to derivatives)

While this compound is a synthetic building block, its derivatives often possess biological activity. sphinxsai.com Molecular docking is a computational technique used to predict how these derivatives (ligands) might bind to the active site of a biological target, such as an enzyme or receptor. rroij.comukaazpublications.comresearchgate.net

The process involves:

Preparing the Target and Ligand: Three-dimensional structures of the protein target (often from X-ray crystallography) and the isoxazole derivative are prepared.

Docking Simulation: A docking algorithm systematically samples numerous positions and orientations (poses) of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is assigned a score based on its calculated binding affinity, which estimates the strength of the interaction. nih.govnih.gov The best-scoring poses are then analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

These studies are crucial in drug discovery for prioritizing which derivatives to synthesize and test, based on their predicted ability to interact favorably with a specific biological target. nih.govnih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of a molecule is critical to its reactivity and interactions. For this compound, conformational analysis involves studying the rotation around single bonds, particularly the bond connecting the bulky tert-butyl group to the isoxazole ring.

Stereoelectronic effects are interactions between orbitals that depend on the molecule's geometry. researchgate.netrsc.org In the case of the title compound, these effects could involve interactions between the lone pair orbitals on the isoxazole's nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., the σ* orbital of the C-Cl bond). These interactions can affect bond lengths, angles, and the relative stability of different conformers, thereby influencing the molecule's chemical reactivity. Computational methods can quantify the energetic consequences of these effects for different rotational isomers.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of 3-tert-butyl-5-(chloromethyl)isoxazole. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to calculate the unique molecular formula. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecule, often as the protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.govmdpi.com

Beyond final product confirmation, HRMS serves as a powerful method for real-time reaction monitoring. nih.gov During the synthesis of the isoxazole (B147169) ring, for instance, via a [3+2] cycloaddition reaction, HRMS can track the depletion of reactants and the formation of the desired product. It is also highly effective in identifying unexpected byproducts, impurities, or intermediates in the reaction mixture, which is crucial for optimizing reaction conditions and understanding mechanistic pathways. rrpharmacology.ru

| Ion/Adduct | Calculated m/z |

| [M]⁺ (C₈H₁₂ClNO) | 173.0607 |

| [M+H]⁺ | 174.0680 |

| [M+Na]⁺ | 196.0500 |

| [M+K]⁺ | 212.0239 |

Hypothetical HRMS data for this compound, illustrating the precision required for molecular formula confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and constitution of this compound in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are used to achieve a complete and unambiguous assignment of all atoms in the structure. The tert-butyl group, in particular, provides a characteristically sharp and intense singlet in the ¹H NMR spectrum, serving as a useful probe. nih.govnih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(CH₃)₃ | ~1.35 (s, 9H) | ~28.5 (3C) |

| C (CH₃)₃ | - | ~33.0 |

| C3 (isoxazole) | - | ~170.0 |

| C4-H (isoxazole) | ~6.50 (s, 1H) | ~102.0 |

| C5 (isoxazole) | - | ~165.0 |

| CH₂Cl | ~4.70 (s, 2H) | ~36.0 |

Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These values are estimates and can be definitively assigned using 2D NMR techniques.

While ¹H and ¹³C NMR provide initial data, 2D NMR experiments are essential for confirming the complex architecture.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the three singlet signals, verifying their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would be used to unambiguously link the proton signal at ~6.50 ppm to the C4 carbon of the isoxazole ring, the signal at ~4.70 ppm to the chloromethyl carbon, and the signal at ~1.35 ppm to the tert-butyl carbons. sciarena.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it maps long-range (2-3 bond) correlations between protons and carbons, establishing the molecular backbone. Key expected correlations include:

From the tert-butyl protons (~1.35 ppm) to the quaternary carbon of the tert-butyl group and to C3 of the isoxazole ring.

From the isoxazole C4-H proton (~6.50 ppm) to C3, C5, and the chloromethyl carbon.

From the chloromethyl protons (~4.70 ppm) to C5 and C4 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For an achiral molecule like this, NOESY helps to confirm the proposed structure by showing spatial proximity between, for example, the C4-H proton and the chloromethyl protons. researchgate.net

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) can provide valuable structural information that is inaccessible in solution. rsc.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment in the crystal lattice. This technique is highly effective for:

Identifying Polymorphism: Detecting the presence of different crystalline forms (polymorphs), which may have distinct physical properties.

Characterizing the Asymmetric Unit: Determining if there is more than one molecule in the crystallographic asymmetric unit, which would be indicated by a multiplication of peaks in the ssNMR spectrum.

Probing Intermolecular Interactions: Providing insight into crystal packing by analyzing through-space interactions between neighboring molecules.

X-Ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular constitution and connectivity previously inferred from NMR and MS data. nih.goviucr.org

For this compound, an X-ray crystal structure would confirm the planarity of the isoxazole ring and the specific geometry of the tert-butyl and chloromethyl substituents. researchgate.net Furthermore, the analysis reveals detailed information about the crystal packing, including intermolecular interactions such as van der Waals forces or potential weak C-H···O or C-H···N hydrogen bonds, which govern the macroscopic properties of the crystal. researchgate.netnih.gov

| Parameter | Example Value |

| Chemical formula | C₈H₁₂ClNO |

| Formula weight | 173.64 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.5, 8.5, 12.0 |

| α, β, γ (°) | 90, 105, 90 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

A hypothetical table of crystallographic data for this compound, illustrating the typical parameters obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. sciarena.com The two techniques are complementary; FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., polar bonds), while FT-Raman is sensitive to vibrations involving a change in polarizability (e.g., non-polar bonds). sapub.orgjasco-global.com

For this compound, these methods can confirm the presence of key structural motifs and monitor the progress of its synthesis by observing the disappearance of reactant bands (e.g., C≡C or C=N-OH) and the appearance of characteristic product peaks. rjpbcs.com

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C-H (tert-butyl) | Symmetric/Asymmetric Stretch | 2970 - 2870 |

| C-H (tert-butyl) | Bending | 1470 - 1365 |

| C=N (isoxazole ring) | Stretch | 1600 - 1550 |

| C=C (isoxazole ring) | Stretch | 1500 - 1450 |

| C-O-N (isoxazole ring) | Ring Stretch | 1420 - 1380 |

| N-O (isoxazole ring) | Stretch | 950 - 900 |

| C-Cl (chloromethyl) | Stretch | 800 - 600 |

Characteristic vibrational frequencies expected in the FT-IR and FT-Raman spectra of this compound. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore will not exhibit a response in chiroptical spectroscopy techniques. These methods, which include Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), specifically measure the differential interaction of a molecule with left- and right-circularly polarized light, a property exclusive to chiral molecules.

However, if this compound were used as a scaffold to synthesize chiral derivatives—for example, by nucleophilic substitution at the chloromethyl position with a chiral moiety—then chiroptical spectroscopy would become an essential tool. rsc.org For such chiral analogues, ECD and ORD would be critical for:

Determining Absolute Configuration: By comparing the experimental ECD spectrum to spectra predicted by quantum-chemical calculations, the absolute stereochemistry (R/S designation) of the chiral centers can be determined. nih.gov

Assessing Enantiomeric Purity: The intensity of the chiroptical signal is proportional to the enantiomeric excess of the sample, making it a valuable method for quality control.

Future Research Directions and Emerging Trends

Innovations in Regio- and Stereoselective Synthesis of 3-Tert-butyl-5-(chloromethyl)isoxazole and its Derivatives

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is predominantly achieved through two classical routes: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). researchgate.netnih.gov However, achieving high regioselectivity, especially with sterically hindered or electronically complex substrates, remains a significant challenge. Future research will likely focus on developing novel catalytic systems and methodologies to overcome these limitations.

Innovations are anticipated in the realm of transition-metal catalysis, which has shown promise in controlling regioselectivity in isoxazole (B147169) synthesis. organic-chemistry.orgnih.gov Research into catalysts that can effectively steer the cycloaddition of pivalonitrile oxide (the precursor to the 3-tert-butyl group) with functionalized three-carbon synthons like propargyl chloride will be crucial. The development of chiral catalysts could also open pathways to stereoselective syntheses of derivatives where chirality is introduced at the 4-position or in a side chain appended to the chloromethyl group.

Furthermore, flow chemistry represents a promising frontier. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can significantly enhance regioselectivity and yield while improving safety, particularly when handling unstable intermediates like nitrile oxides.

Table 1: Comparison of Synthetic Strategies for 3,5-Disubstituted Isoxazoles

| Feature | Traditional Batch Synthesis | Emerging Flow Chemistry | Future Catalytic Methods |

|---|---|---|---|

| Regioselectivity | Often moderate; may produce isomeric mixtures | Potentially high due to precise parameter control | High; catalyst design dictates regiochemical outcome |

| Scalability | Can be challenging and hazardous | Readily scalable and safer | Dependent on catalyst cost and stability |

| Reaction Time | Typically hours to days | Minutes to hours | Potentially very rapid with high turnover catalysts |

| Stereocontrol | Generally not applicable unless chiral auxiliaries are used | Possible with chiral stationary phases or catalysts | A primary goal; development of asymmetric catalysts |

Exploration of Novel Reactivity Modes and Unconventional Transformations

The chemical reactivity of this compound is largely dictated by two key features: the N-O bond of the isoxazole ring and the C-Cl bond of the chloromethyl group. While the chloromethyl group is a well-established electrophilic site for nucleophilic substitution, allowing for the facile introduction of various functional groups (e.g., azides, amines, thiols, ethers), the reactivity of the isoxazole ring itself is an area ripe for exploration. researchgate.net

Future investigations are expected to delve into unconventional transformations that leverage the unique electronic properties of the isoxazole core. This includes:

Ring Rearrangements: Base- or metal-mediated rearrangements of the isoxazole ring to other heterocyclic systems, such as oxazoles or pyrazoles, could provide access to novel molecular scaffolds that are otherwise difficult to synthesize. nih.govrsc.org

N-O Bond Cleavage: The weak N-O bond can be cleaved under reductive conditions, transforming the isoxazole into valuable acyclic synthons like β-hydroxy ketones or enaminones. researchgate.net Exploring selective cleavage conditions for this compound could yield versatile intermediates for complex molecule synthesis.

C-H Functionalization: Direct functionalization of the C-4 position of the isoxazole ring is a highly sought-after transformation. Developing transition-metal-catalyzed methods for C-H activation would enable the introduction of new substituents, dramatically expanding the chemical space accessible from this building block. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. rjptonline.orgeurekalert.org For a molecule like this compound, machine learning (ML) algorithms can be employed to accelerate research and development significantly.

Future applications include:

Reaction Outcome Prediction: ML models, trained on large datasets of known chemical reactions, can predict the most likely product(s) for a given set of reactants and conditions. acs.org This can help chemists avoid unproductive experiments and focus on the most promising synthetic routes.

Yield Optimization: By analyzing multidimensional reaction data, ML algorithms can identify the optimal combination of catalyst, solvent, temperature, and concentration to maximize the yield of this compound. princeton.eduucla.edu This is particularly valuable for complex, multi-parameter reactions where traditional optimization methods are time-consuming.

Retrosynthesis Planning: AI-powered tools can propose novel synthetic pathways by working backward from the target molecule. This can uncover non-intuitive routes that may be more efficient or cost-effective than established methods.

The development of robust, predictive models will rely on the availability of high-quality, structured data from high-throughput experimentation (HTE), which will be a critical area of focus. princeton.edu

Development of Environmentally Benign and Resource-Efficient Synthetic Strategies

The principles of green chemistry are increasingly guiding synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.com Future research on the synthesis of this compound will undoubtedly embrace these principles.

Key trends include:

Alternative Energy Sources: Ultrasound and microwave irradiation are emerging as effective methods to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. mdpi.comnih.gov

Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives such as water, deep eutectic solvents (DES), or glycerol (B35011) is a major goal. nih.govnih.gov Research will focus on developing reaction conditions for isoxazole synthesis that are compatible with these green media.

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the final product, are inherently atom-economical. nih.gov Designing an MCR for the synthesis of this compound would represent a significant advancement in resource efficiency. nih.gov

Recyclable Catalysts: The use of heterogeneous or reusable homogeneous catalysts can drastically reduce waste and cost. Future work may involve immobilizing catalysts on solid supports or using catalysts that can be easily separated and recycled. mdpi.com

Table 2: Green Chemistry Approaches for Isoxazole Synthesis

| Approach | Principle | Advantage for this compound Synthesis |

|---|---|---|

| Ultrasound Irradiation | Acoustic cavitation enhances mass transfer and reaction rates. | Reduced reaction times, lower energy consumption, potentially higher yields. mdpi.com |

| Microwave-Assisted Synthesis | Direct heating of polar molecules leads to rapid temperature increases. | Significant rate acceleration, improved process control. nih.gov |

| Aqueous Media | Utilizes water as a non-toxic, inexpensive solvent. | Eliminates hazardous organic solvents, simplifies workup. nih.gov |

| Multi-Component Reactions | Combines multiple starting materials in one pot. | High atom economy, reduced waste, operational simplicity. nih.gov |

Expanding the Application Spectrum in Advanced Chemical Systems and Materials

While isoxazoles are well-established in medicine and agriculture, the unique structural features of this compound make it an attractive candidate for applications in materials science and advanced chemical systems. researchgate.net The bulky tert-butyl group can impart desirable physical properties such as increased solubility in nonpolar media and steric shielding, while the chloromethyl group provides a covalent attachment point.

Emerging areas of application include:

Functional Polymers: The chloromethyl group can be used to polymerize or graft the isoxazole unit onto polymer backbones. This could lead to the development of new materials with tailored thermal, optical, or electronic properties. The isoxazole ring itself could act as a latent reactive group, allowing for post-polymerization modification through ring-opening reactions.

Ligand Design for Catalysis: The isoxazole moiety can be incorporated into larger molecular frameworks to create novel ligands for transition metal catalysis. The specific steric and electronic profile of the 3-tert-butyl-5-substituted isoxazole could influence the activity and selectivity of a metal center in catalytic transformations.

Molecular Probes and Sensors: By attaching chromophores or fluorophores via the chloromethyl linker, derivatives of this compound could be designed as chemical sensors. The isoxazole ring could interact with specific analytes, leading to a detectable change in the spectroscopic properties of the probe.

The continued exploration of this versatile building block, guided by innovations in synthesis and a deeper understanding of its reactivity, will undoubtedly unlock new and valuable applications across the chemical sciences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 5-(chloromethyl)isoxazole derivatives, and how is regioselectivity achieved?

- The synthesis of 5-(chloromethyl)isoxazole derivatives typically involves 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes under basic conditions. For example, substituted benzaldehydes are first converted to oximes, which are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide to form (3-substituted phenylisoxazol-5-yl)methanol. Subsequent chlorination yields the final 5-(chloromethyl) derivative. Microwave-assisted synthesis is recommended for improved regioselectivity, reduced reaction time, and higher yields .

- Key optimization parameters : Use of NaOH for oxime formation, stoichiometric control of N-chlorosuccinimide for chlorination, and TLC monitoring for reaction progression .

Q. How are 3-Tert-butyl-5-(chloromethyl)isoxazole derivatives characterized structurally?

- Spectroscopic techniques are critical:

- IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- ¹H-NMR confirms substitution patterns (e.g., tert-butyl protons as a singlet at ~1.3 ppm, chloromethyl as a singlet at ~4.6 ppm).

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Elemental analysis ensures purity (>95% recommended for biological assays) .

Q. What preliminary biological screening protocols are used to evaluate antibacterial/antifungal activity of such derivatives?

- In vitro assays against E. coli, S. aureus, A. niger, and C. albicans are standard.

- Broth microdilution determines MIC (Minimum Inhibitory Concentration).

- Agar diffusion assesses zone of inhibition.

- Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are required for comparative analysis. Derivatives with MIC ≤ 25 µg/mL are considered promising .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attacks. For example, the chloromethyl group’s electron-withdrawing effect enhances electrophilicity at the isoxazole ring .

- Molecular docking (e.g., with Glutathione S-transferase or HSP90) identifies binding affinities. Derivatives with hydrogen bonding to active-site residues (e.g., Tyr 108 in GST) show stronger inhibition .

Q. What mechanistic insights explain the inhibitory effects of these derivatives on glutathione-dependent enzymes (e.g., GST, GR)?

- Enzyme kinetics studies (e.g., Lineweaver-Burk plots) reveal competitive/non-competitive inhibition. For example, 3-(4-chlorophenyl)isoxazole derivatives inhibit GST by binding to the GSH-binding site, disrupting substrate conjugation.

- IC₅₀ values for GR inhibition range from 10–50 µM, correlating with electron-withdrawing substituents (e.g., -NO₂, -Cl) enhancing reactivity .

Q. How do structural modifications (e.g., tert-butyl vs. aryl substituents) influence anti-inflammatory or anticancer activity?

- Structure-Activity Relationship (SAR) studies show:

- Tert-butyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration.

- Chloromethyl groups act as alkylating agents, disrupting protein targets (e.g., HSP90 in cancer).

- Substitution at the 3-position with electron-deficient aryl groups increases cytotoxicity (e.g., IC₅₀ < 10 µM in MCF-7 cells) .

Q. What strategies mitigate safety risks during synthesis (e.g., handling chlorinated intermediates)?

- Safety protocols :

- Use Schlenk lines or gloveboxes for air-sensitive chlorination steps.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to carcinogenic risks (e.g., bis(chloromethyl) ether byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products